Cas no 2384772-71-6 (benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate)

benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate
- 2384772-71-6
- EN300-19461340
- 1-Piperidinecarboxylic acid, 4-hydroxy-2-(trifluoromethyl)-, phenylmethyl ester, (2R,4S)-rel-
- SB23126
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- インチ: 1S/C14H16F3NO3/c15-14(16,17)12-8-11(19)6-7-18(12)13(20)21-9-10-4-2-1-3-5-10/h1-5,11-12,19H,6-9H2
- InChIKey: NSRYBKKCIAXQKZ-UHFFFAOYSA-N
- ほほえんだ: FC(C1CC(CCN1C(=O)OCC1C=CC=CC=1)O)(F)F
計算された属性
- せいみつぶんしりょう: 303.10822786g/mol
- どういたいしつりょう: 303.10822786g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 49.8Ų
benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19461340-0.25g |
benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate |
2384772-71-6 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-19461340-2.5g |
benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate |
2384772-71-6 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-19461340-5g |
benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate |
2384772-71-6 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-19461340-1g |
benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate |
2384772-71-6 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-19461340-10.0g |
benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate |
2384772-71-6 | 10g |
$6819.0 | 2023-05-25 | ||
Enamine | EN300-19461340-0.05g |
benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate |
2384772-71-6 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-19461340-0.1g |
benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate |
2384772-71-6 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-19461340-1.0g |
benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate |
2384772-71-6 | 1g |
$1586.0 | 2023-05-25 | ||
Enamine | EN300-19461340-5.0g |
benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate |
2384772-71-6 | 5g |
$4599.0 | 2023-05-25 | ||
Enamine | EN300-19461340-10g |
benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate |
2384772-71-6 | 10g |
$4236.0 | 2023-09-17 |
benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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2. Book reviews
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3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylateに関する追加情報
Benzyl 4-Hydroxy-2-(Trifluoromethyl)Piperidine-1-Carboxylate: A Comprehensive Overview
Benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 2384772-71-6) is a chemically synthesized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperidine ring with a trifluoromethyl group and a hydroxyl group, making it a versatile molecule for various applications. Recent studies have highlighted its potential in drug discovery, particularly in the development of bioactive compounds with therapeutic effects.
The molecular structure of benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is intriguing due to the presence of the piperidine ring, which is a six-membered saturated ring containing one nitrogen atom. The substitution pattern on the piperidine ring includes a hydroxyl group at position 4 and a trifluoromethyl group at position 2. The benzyl group attached to the carboxylic acid moiety further enhances the molecule's stability and bioavailability. This combination of functional groups makes the compound highly reactive and capable of participating in various chemical transformations.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate using a variety of methodologies. One such approach involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise control over the substitution pattern on the piperidine ring. Another notable method is the application of microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields. These techniques have contributed to the scalability of the compound's production, making it more accessible for research and development purposes.
The biological activity of benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate has been extensively studied in recent years. In vitro assays have demonstrated its potent inhibitory effects on several enzymes, including kinases and proteases, which are often implicated in various pathological conditions such as cancer and neurodegenerative diseases. Furthermore, preclinical studies have shown that this compound exhibits excellent pharmacokinetic properties, including high bioavailability and minimal toxicity, making it a promising candidate for drug development.
In addition to its therapeutic potential, benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate has also found applications in materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent research has explored its ability to form self-assembled monolayers on various substrates, which could pave the way for its use in advanced electronic devices.
The synthesis and characterization of benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate have been documented in numerous scientific journals, with researchers emphasizing its structural versatility and functional diversity. The compound's ability to undergo various post-synthetic modifications further enhances its utility in both academic and industrial settings. For instance, researchers have successfully incorporated this compound into polymer networks, demonstrating its potential as a building block for advanced materials.
From a sustainability perspective, efforts have been made to develop environmentally friendly synthesis routes for benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate. Green chemistry principles have been applied to minimize waste generation and reduce energy consumption during the synthesis process. These advancements align with global initiatives aimed at promoting sustainable practices in chemical manufacturing.
In conclusion, benzyl 4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 2384772-71-6) is a multifaceted compound with significant implications across diverse scientific disciplines. Its unique structure, coupled with recent breakthroughs in synthetic methodologies and biological applications, positions it as a key player in future research and development endeavors.
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